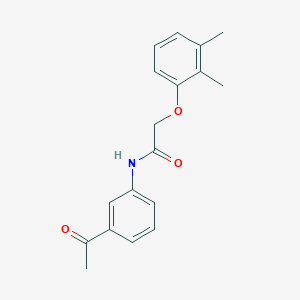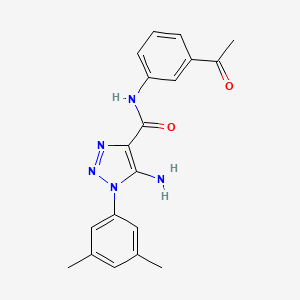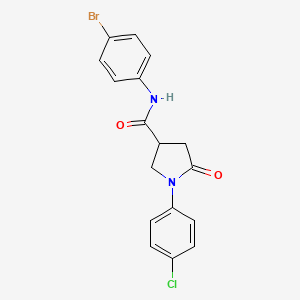![molecular formula C19H31NO B5155718 2-[(4-tert-butylcyclohexyl)(methyl)amino]-1-phenylethanol](/img/structure/B5155718.png)
2-[(4-tert-butylcyclohexyl)(methyl)amino]-1-phenylethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-tert-butylcyclohexyl)(methyl)amino]-1-phenylethanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound has been synthesized through various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
作用機序
The mechanism of action of 2-[(4-tert-butylcyclohexyl)(methyl)amino]-1-phenylethanol involves its binding to the β2-adrenergic receptor. This binding results in the activation of the receptor, which triggers a cascade of intracellular signaling events that ultimately lead to the physiological effects of the compound. The exact mechanism of action of this compound is still being studied, and further research is needed to fully understand its mode of action.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(4-tert-butylcyclohexyl)(methyl)amino]-1-phenylethanol are primarily mediated through its interaction with the β2-adrenergic receptor. This interaction leads to the activation of various intracellular signaling pathways, which ultimately result in the physiological effects of the compound. Some of the physiological effects of this compound include bronchodilation, increased heart rate, and increased blood pressure.
実験室実験の利点と制限
One of the main advantages of 2-[(4-tert-butylcyclohexyl)(methyl)amino]-1-phenylethanol for lab experiments is its selectivity for the β2-adrenergic receptor. This selectivity makes it an ideal tool for studying the physiological processes that are regulated by this receptor. However, one of the limitations of this compound is its relatively low potency compared to other ligands for the β2-adrenergic receptor. This can make it challenging to achieve the desired physiological effects at lower concentrations.
将来の方向性
There are several future directions for research on 2-[(4-tert-butylcyclohexyl)(methyl)amino]-1-phenylethanol. One of the most significant areas of research is the further elucidation of its mechanism of action. Understanding the precise mode of action of this compound can lead to the development of more potent and selective ligands for the β2-adrenergic receptor. Additionally, further research is needed to explore the potential applications of this compound in other areas of research, such as drug discovery and the study of other GPCRs.
合成法
The synthesis of 2-[(4-tert-butylcyclohexyl)(methyl)amino]-1-phenylethanol has been achieved through various methods. One of the most commonly used methods involves the reaction of 1-phenylethanol with 4-tert-butylcyclohexanone in the presence of sodium borohydride and methylamine. The reaction is carried out in anhydrous ethanol at room temperature, and the product is obtained through filtration and recrystallization.
科学的研究の応用
2-[(4-tert-butylcyclohexyl)(methyl)amino]-1-phenylethanol has been used extensively in scientific research due to its potential applications in various fields. One of the most significant applications of this compound is in the study of G protein-coupled receptors (GPCRs). GPCRs are a family of membrane proteins that play a crucial role in cellular signaling and are involved in various physiological processes. 2-[(4-tert-butylcyclohexyl)(methyl)amino]-1-phenylethanol has been shown to be a potent and selective ligand for the GPCR known as the β2-adrenergic receptor. This receptor is involved in the regulation of various physiological processes, such as heart rate, blood pressure, and bronchodilation.
特性
IUPAC Name |
2-[(4-tert-butylcyclohexyl)-methylamino]-1-phenylethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO/c1-19(2,3)16-10-12-17(13-11-16)20(4)14-18(21)15-8-6-5-7-9-15/h5-9,16-18,21H,10-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWFREQYOBTURQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)N(C)CC(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Tert-butylcyclohexyl)(methyl)amino]-1-phenylethanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-methoxy-3-methylbenzyl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B5155636.png)
![ethyl 5-acetyl-2-{[(1,3-benzothiazol-2-ylthio)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B5155641.png)
![isopropyl 2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]propanoate](/img/structure/B5155657.png)
![4-(acetylamino)-1-[2-(6-methoxy-2-oxo-2H-chromen-3-yl)-2-oxoethyl]pyridinium bromide](/img/structure/B5155668.png)


![(3aS*,5S*,9aS*)-5-(3-hydroxy-4-methoxyphenyl)-2-(2-methylbenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5155693.png)
![2-[(4-chlorophenyl)thio]-N-{2-[(3-methylbenzyl)thio]ethyl}acetamide](/img/structure/B5155696.png)
![4-chloro-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B5155704.png)
![2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]-N-cyclohexyl-2-phenylacetamide](/img/structure/B5155712.png)

![N-[2-(2,4-dichlorophenyl)ethyl]-8-methoxy-4-methyl-2-quinolinamine](/img/structure/B5155724.png)
![6,6'-methylenebis[2-methyl-3-(3-nitrophenyl)-4(3H)-quinazolinone]](/img/structure/B5155728.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2,3,4-trimethoxybenzyl)piperazine](/img/structure/B5155742.png)